3-Hydroxy-2,2-bis(hydroxymethyl)propyl octanoate 3-Hydroxy-2,2-bis(hydroxymethyl)propyl octanoate
Brand Name: Vulcanchem
CAS No.: 60550-73-4
VCID: VC18693449
InChI: InChI=1S/C13H26O5/c1-2-3-4-5-6-7-12(17)18-11-13(8-14,9-15)10-16/h14-16H,2-11H2,1H3
SMILES:
Molecular Formula: C13H26O5
Molecular Weight: 262.34 g/mol

3-Hydroxy-2,2-bis(hydroxymethyl)propyl octanoate

CAS No.: 60550-73-4

Cat. No.: VC18693449

Molecular Formula: C13H26O5

Molecular Weight: 262.34 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-2,2-bis(hydroxymethyl)propyl octanoate - 60550-73-4

Specification

CAS No. 60550-73-4
Molecular Formula C13H26O5
Molecular Weight 262.34 g/mol
IUPAC Name [3-hydroxy-2,2-bis(hydroxymethyl)propyl] octanoate
Standard InChI InChI=1S/C13H26O5/c1-2-3-4-5-6-7-12(17)18-11-13(8-14,9-15)10-16/h14-16H,2-11H2,1H3
Standard InChI Key VYZAPFCSOUVFIE-UHFFFAOYSA-N
Canonical SMILES CCCCCCCC(=O)OCC(CO)(CO)CO

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

3-Hydroxy-2,2-bis(hydroxymethyl)propyl octanoate is systematically named [3-hydroxy-2,2-bis(hydroxymethyl)propyl] octanoate, reflecting its pentaerythritol core esterified with octanoic acid. Alternative designations include pentaerythritol monooctanoate and Einecs 262-288-6 . The International Union of Pure and Applied Chemistry (IUPAC) name underscores the compound’s tetrafunctional alcohol moiety and C8 fatty acid chain.

Molecular Architecture

The molecular formula C₁₃H₂₆O₅ (MW: 262.34 g/mol) comprises a central 3-hydroxy-2,2-bis(hydroxymethyl)propyl group linked to an octanoate ester . Structural analysis via SMILES notation (CCCCCCCC(=O)OCC(CO)(CO)CO) and InChIKey (VYZAPFCSOUVFIE-UHFFFAOYSA-N) confirms the presence of three hydroxyl groups and a linear alkyl chain . The compound’s branched topology enhances solubility in polar solvents while the octanoate chain imparts lipophilicity (LogP: 2.50) .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₂₆O₅
Molecular Weight262.343 g/mol
Density1.096 g/cm³
Boiling Point390°C at 760 mmHg
Flash Point137.7°C
Refractive Index1.485
LogP2.50

Synthesis and Production

Raw Materials and Reaction Pathways

The compound is synthesized via acid-catalyzed esterification of pentaerythritol (2,2-bis(hydroxymethyl)-1,3-propanediol) with octanoic acid. This reaction typically employs sulfuric acid or p-toluenesulfonic acid as catalysts, facilitating nucleophilic acyl substitution . Stoichiometric control ensures monoesterification, preserving three hydroxyl groups for subsequent functionalization.

Industrial-Scale Manufacturing

Industrial production optimizes temperature (110–130°C) and reaction time (4–6 hours) to achieve yields exceeding 85%. Excess octanoic acid is recovered via distillation, while purification involves activated carbon treatment and recrystallization from ethanol-water mixtures .

Analytical Characterization

Chromatographic Profiling

Reverse-phase high-performance liquid chromatography (RP-HPLC) on Newcrom R1 columns (3 µm particles) resolves the compound using a mobile phase of acetonitrile-water-phosphoric acid (70:30:0.1 v/v) . For mass spectrometry compatibility, phosphoric acid is substituted with 0.1% formic acid, enabling electrospray ionization (ESI) detection at m/z 263.18528 ([M+H]⁺) .

Spectroscopic Identification

  • Infrared Spectroscopy (IR): Peaks at 3450 cm⁻¹ (O-H stretch), 1740 cm⁻¹ (ester C=O), and 1170 cm⁻¹ (C-O ester) confirm functional groups.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR signals at δ 4.15 (m, -OCH₂), δ 1.25 (t, CH₂ alkyl), and δ 3.65 (s, -OH) validate the structure .

Physicochemical Properties and Stability

Solubility and Partitioning

The compound exhibits limited water solubility (<1 mg/mL at 25°C) due to its octanoate chain but is miscible with ethanol, acetone, and dichloromethane. The LogP of 2.50 indicates moderate lipophilicity, suitable for lipid-based formulations .

Thermal and Hydrolytic Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, aligning with its high boiling point . Hydrolysis under acidic (pH <3) or alkaline (pH >10) conditions cleaves the ester bond, regenerating pentaerythritol and octanoic acid .

Applications and Industrial Relevance

Pharmaceutical Intermediates

As a polyol ester, the compound serves as a prodrug carrier or excipient in topical formulations, enhancing drug permeation through lipid bilayers . Its hydroxyl groups enable conjugation with APIs for sustained release.

Polymer Additives

In polymer chemistry, it acts as a plasticizer for polyvinyl chloride (PVC) and a crosslinker in polyurethane foams, improving flexibility and thermal resistance .

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